3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate
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Overview
Description
3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a butoxycarbonyl group, a dimethyl group, and a pyrido[1,2-a]pyrimidin-1-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyrimidine derivative with butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
1-((6-chloropyridin-3-yl)methyl)-3-(1H-indole-3-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-1-ium-2-olate: Exhibits insecticidal activity.
Uniqueness
3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate stands out due to its unique structural features and the presence of the butoxycarbonyl group, which imparts specific chemical properties and reactivity
Properties
CAS No. |
33484-51-4 |
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Molecular Formula |
C16H26N2O7S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
butyl 1,6-dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate;methyl sulfate |
InChI |
InChI=1S/C15H23N2O3.CH4O4S/c1-4-5-9-20-15(19)12-10-16(3)13-8-6-7-11(2)17(13)14(12)18;1-5-6(2,3)4/h10-11H,4-9H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
IAJLHVWZUVTMHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC(=O)C1=C[N+](=C2CCCC(N2C1=O)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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